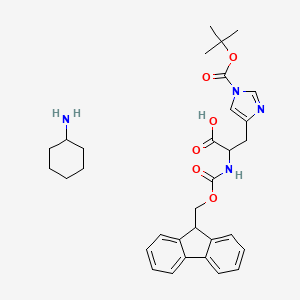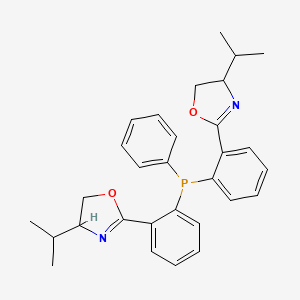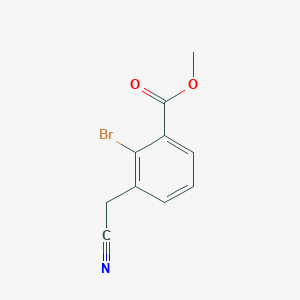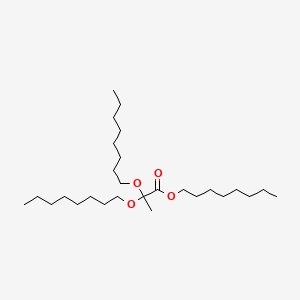![molecular formula C17H20N2+2 B12517034 2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or not applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For instance, the compound can be synthesized via a condensation reaction between two organic molecules in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo a series of chemical reactions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound “N/A” undergoes various types of chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, “N/A” can be converted into its oxidized form.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or metal hydrides.
Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” may yield an aldehyde or ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
The compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: “N/A” is employed in biochemical assays and as a probe for studying cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: “N/A” is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, in biological systems, “N/A” may bind to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.
Propiedades
Fórmula molecular |
C17H20N2+2 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
5,13-dimethyl-1,9-diazoniatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene |
InChI |
InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3/p+2 |
Clave InChI |
SXPSZIHEWFTLEQ-UHFFFAOYSA-P |
SMILES canónico |
CC1=CC2=C(C=C1)[NH+]3CC4=C(C=CC(=C4)C)[NH+](C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


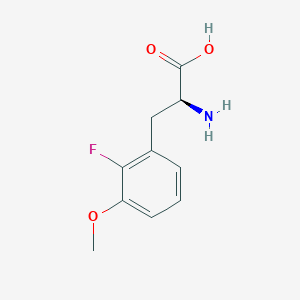
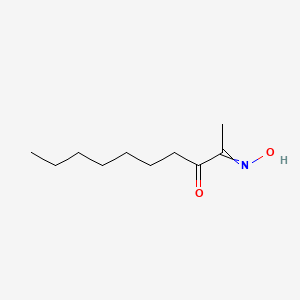
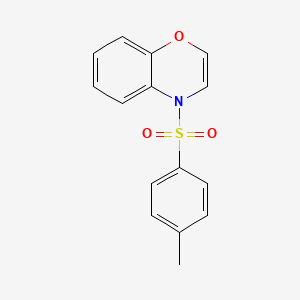
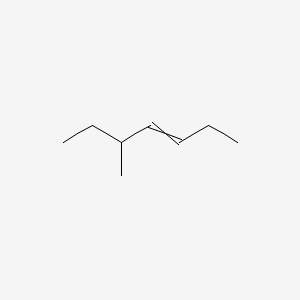
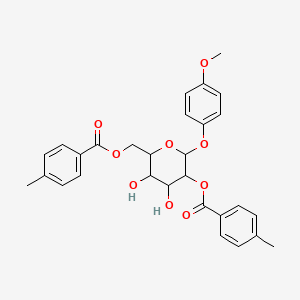
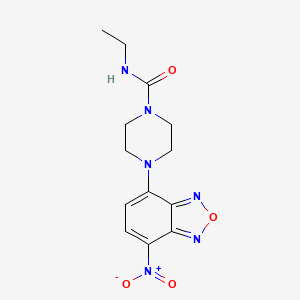

![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
